Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C15H29N3O2. It is a derivative of piperazine and pyrrolidine, featuring a tert-butyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of piperazine with a pyrrolidine derivative under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrrolidine rings can be modified using various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine or pyrrolidine rings.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is often used in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(piperazin-1-yl)methyl)piperidine-1-carboxylate
- Tert-butyl 2-(piperazin-1-yl)acetate
- 1-Boc-piperazine
Uniqueness
Compared to similar compounds, tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate offers a unique combination of structural features that enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 2-(piperazin-1-ylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(17)11-16-9-6-15-7-10-16/h12,15H,4-11H2,1-3H3 |
InChI Key |
NJVDXHDTINFTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.